

Physical and chemical properties of 5H-Dibenzo[a,d]cyclohepten-5-one.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dibenzosuberone*

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An In-depth Technical Guide to 5H-Dibenzo[a,d]cyclohepten-5-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

5H-Dibenzo[a,d]cyclohepten-5-one, a tricyclic ketone, serves as a pivotal cornerstone in the synthesis of a multitude of pharmacologically significant molecules. Its rigid, three-dimensional structure provides a versatile scaffold for the development of therapeutic agents, most notably tricyclic antidepressants and muscle relaxants. This technical guide provides a comprehensive overview of the physical and chemical properties of 5H-Dibenzo[a,d]cyclohepten-5-one, detailed experimental protocols for its synthesis and characterization, and an exploration of the signaling pathways modulated by its prominent derivatives.

Physicochemical Properties

The intrinsic physical and chemical characteristics of 5H-Dibenzo[a,d]cyclohepten-5-one are fundamental to its handling, reactivity, and analytical identification. A summary of these properties is presented below.

General and Physical Properties

Property	Value	Reference(s)
Molecular Formula	C ₁₅ H ₁₀ O	[1]
Molecular Weight	206.24 g/mol	[1]
Appearance	Off-white to brown or white to pale yellow/beige crystalline powder	[2][3]
Melting Point	87-88 °C	[4]
Boiling Point	210 °C at 3 mmHg	[4]
Solubility	Insoluble in water; Soluble in chloroform, ethyl acetate, and benzene.	[2][3][4]
LogP	3.17	[5]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 5H-Dibenzo[a,d]cyclohepten-5-one.

Spectroscopy	Data	Reference(s)
¹ H NMR (CDCl ₃ , 399.65 MHz)	δ 8.204 (d), 7.585 (m), 7.51 (m), 7.49 (m), 7.003 (s) ppm	[6]
Infrared (IR)	KBr WAFER technique shows characteristic peaks.	[7]
Mass Spectrometry (MS)	Molecular ion peak corresponding to its molecular weight.	[1][8]

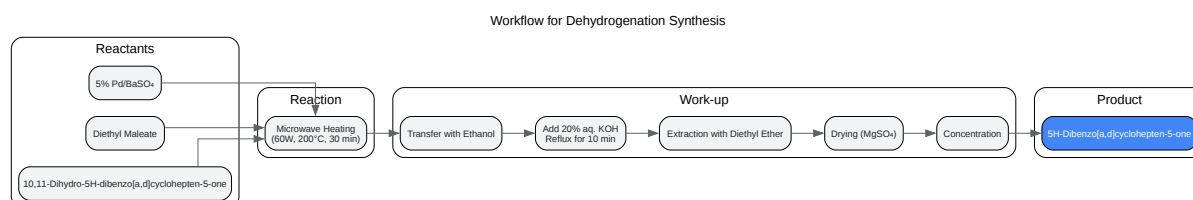
Synthesis and Experimental Protocols

The synthesis of 5H-Dibenzo[a,d]cyclohepten-5-one can be achieved through various routes. Below are detailed protocols for two common methods.

Dehydrogenation of 10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-one

This method involves the dehydrogenation of the corresponding saturated ketone.

A mixture of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one (0.42 g, 2.0 mmol), 1 g of diethyl maleate, and 30 mg of 5% palladium on barium sulfate is subjected to microwave heating at 60 W and 200°C for 30 minutes.[9] Following the reaction, the mixture is transferred to a round-bottom flask using ethanol.[9] Approximately 5 ml of 20% aqueous potassium hydroxide is added, and the solution is heated to reflux for 10 minutes.[9] The cooled solution is then extracted three times with 10 ml portions of diethyl ether.[9] The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the product.[9]



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Dehydrogenation Synthesis Workflow

Bromination-Dehydrobromination of 10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-one

An alternative synthesis involves bromination followed by dehydrobromination.

A mixture of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one, N-bromosuccinimide (NBS), and a radical initiator such as 2,2'-azobis(2-methylpropionitrile) (AIBN) in a suitable solvent like carbon tetrachloride is stirred at an elevated temperature (e.g., 70°C).[9] After the reaction, the mixture is cooled, and the solid succinimide is filtered off. A base, such as triethylamine, is then added to the filtrate to induce dehydrobromination, yielding the desired product.[9]

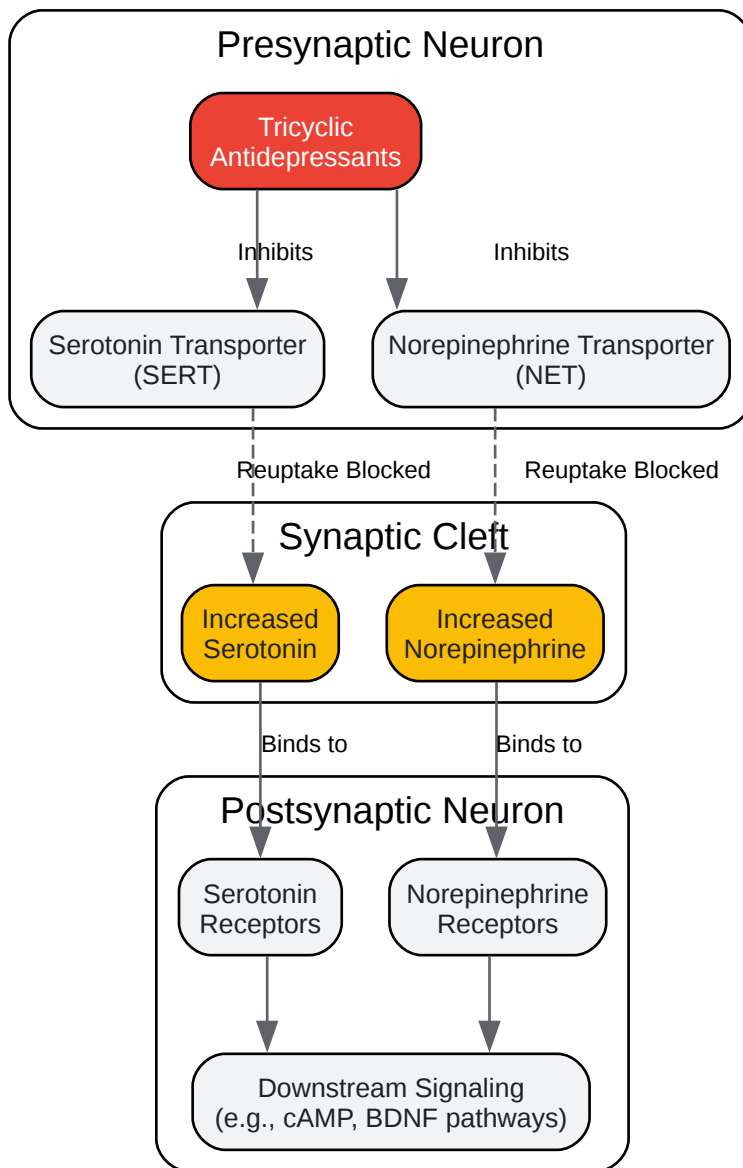
Biological Significance and Signaling Pathways of Derivatives

5H-Dibenzo[a,d]cyclohepten-5-one is a crucial intermediate in the synthesis of numerous biologically active compounds, including the muscle relaxant cyclobenzaprine and various tricyclic antidepressants (TCAs).[10]

Tricyclic Antidepressants (TCAs)

Derivatives of 5H-dibenzo[a,d]cyclohepten-5-one are central to the class of TCAs. These compounds primarily act by inhibiting the reuptake of the neurotransmitters serotonin and norepinephrine at the presynaptic terminal.[6][11] This leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.[6] Additionally, TCAs can act as antagonists at various postsynaptic receptors, including cholinergic, muscarinic, and histaminic receptors.[6]

Signaling Pathway of Tricyclic Antidepressants

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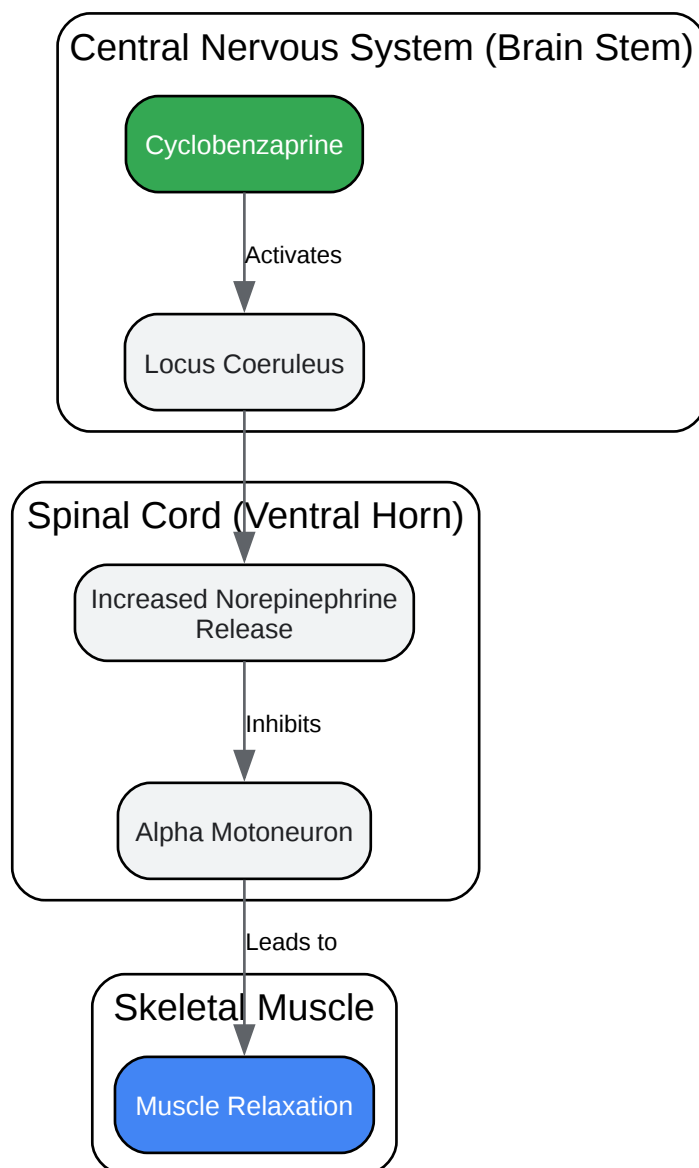
TCA Signaling Pathway

Cyclobenzaprine

Cyclobenzaprine, a muscle relaxant structurally related to TCAs, is synthesized from 5H-dibenzo[a,d]cyclohepten-5-one.[12] Its mechanism of action is primarily within the central nervous system at the brain stem, rather than directly on skeletal muscle.[13] It is believed to reduce tonic somatic motor activity by influencing both gamma (γ) and alpha (α) motor

systems, possibly through the modulation of noradrenergic and serotonergic pathways.[8][13] Evidence suggests that cyclobenzaprine's muscle relaxant effect may result from the activation of locus coeruleus neurons, leading to an increased release of norepinephrine in the ventral horn of the spinal cord, which in turn inhibits alpha motoneurons.[8]

Mechanism of Action of Cyclobenzaprine



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- To cite this document: BenchChem. [Physical and chemical properties of 5H-Dibenzo[a,d]cyclohepten-5-one.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b194781#physical-and-chemical-properties-of-5h-dibenzo-a-d-cyclohepten-5-one]

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